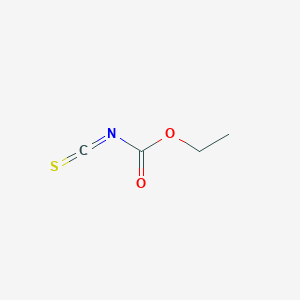
エトキシカルボニルイソチオシアネート
概要
説明
Ethoxycarbonyl isothiocyanate is an organic compound with the molecular formula C4H5NO2S. It is a member of the isothiocyanate family, which is known for its diverse applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. This compound is particularly valued for its role in the construction of heterocyclic compounds .
科学的研究の応用
Ethoxycarbonyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Utilized in the synthesis of bioactive compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and dyestuffs
作用機序
Target of Action
Ethoxycarbonyl isothiocyanate is an organic intermediate that has been used in the synthesis of various compounds . .
Mode of Action
It is known that isothiocyanates can interact with biological molecules through their isothiocyanate group
Biochemical Pathways
Isothiocyanates in general are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can participate in a variety of organic reactions and have been widely used in the synthesis of pesticides, pharmaceuticals, dyes, and other organic products .
Result of Action
Isothiocyanates in general are known to induce selective degradation of cellular α- and β-tubulins by proteasomes .
Action Environment
The synthesis of ethoxycarbonyl isothiocyanate has been optimized to achieve a high yield, indicating that factors such as reaction temperature, reaction time, content of catalyst, and molar ratio of reactants can influence the synthesis process .
生化学分析
Cellular Effects
Isothiocyanates have been shown to have antimicrobial properties against human pathogens
Molecular Mechanism
It is known that isothiocyanates can affect the function of transcription factors and ultimately the expression of networks of genes
Temporal Effects in Laboratory Settings
In laboratory settings, Ethoxycarbonyl isothiocyanate has been synthesized using an orthogonal test (L9(3 4)), with reaction temperature, reaction time, content of catalyst, and molar ratio of sodium thiocyanate to ethyl chloroformate being the main factors influencing the yield
Dosage Effects in Animal Models
The effects of Ethoxycarbonyl isothiocyanate at different dosages in animal models have not been documented. Isothiocyanates have been shown to have chemopreventive effects in animal models of gastric cancer .
Metabolic Pathways
Isothiocyanates are metabolized in the human body by absorption through the gastrointestinal mucosa after ingestion
準備方法
Synthetic Routes and Reaction Conditions: Ethoxycarbonyl isothiocyanate is typically synthesized by reacting ethyl chloroformate with sodium thiocyanate in the presence of a phase transfer catalyst. The reaction conditions are optimized to achieve high yields. For instance, an orthogonal test determined the optimal conditions to be a reaction temperature of 35°C, a reaction time of 3 hours, a catalyst content of 1.5% (molar fraction based on ethyl chloroformate), and a molar ratio of sodium thiocyanate to ethyl chloroformate of 1.1. Under these conditions, the yield can reach up to 96.8% .
Industrial Production Methods: In industrial settings, the production of ethoxycarbonyl isothiocyanate involves similar reaction conditions but on a larger scale. The use of phase transfer catalysts, such as Schiff bases, is crucial for enhancing the reaction efficiency and yield. Companies like American Cyanamid and Bayer Corporation have developed patented methods for the production of this compound, utilizing various catalysts to optimize the process .
化学反応の分析
Types of Reactions: Ethoxycarbonyl isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form thiourea derivatives.
Addition Reactions: It can react with nucleophiles to form various addition products.
Common Reagents and Conditions:
Amines: React with ethoxycarbonyl isothiocyanate to form thiourea derivatives.
Nucleophiles: Such as alcohols and thiols, can add to the isothiocyanate group.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Heterocyclic Compounds: Formed through various addition reactions
類似化合物との比較
Phenyl Isothiocyanate: Used in the Edman degradation process for sequencing amino acids in peptides.
Fluorescein Isothiocyanate: Used in biological assays for labeling DNA and proteins.
Allyl Isothiocyanate: Known for its antimicrobial properties and used in food preservation.
Uniqueness: Ethoxycarbonyl isothiocyanate is unique due to its ethoxycarbonyl group, which imparts specific reactivity and makes it particularly suitable for the synthesis of heterocyclic compounds. This distinguishes it from other isothiocyanates that may lack this functional group and, consequently, have different reactivity profiles .
特性
IUPAC Name |
ethyl N-(sulfanylidenemethylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c1-2-7-4(6)5-3-8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTDECDAHYOJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167253 | |
| Record name | Ethyl isothiocyanatoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16182-04-0 | |
| Record name | Ethoxycarbonyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16182-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl isothiocyanatoformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016182040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16182-04-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl isothiocyanatoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl isothiocyanatoformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethoxycarbonyl isothiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQY39AV49E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethoxycarbonyl Isothiocyanate?
A1: Ethoxycarbonyl isothiocyanate has the molecular formula C4H5NO2S and a molecular weight of 131.15 g/mol.
Q2: How is Ethoxycarbonyl Isothiocyanate synthesized?
A2: Ethoxycarbonyl isothiocyanate can be synthesized by reacting ethyl chloroformate with sodium thiocyanate. Researchers have explored various catalysts and conditions to optimize the yield and purity of the product. Some methods employ phase-transfer catalysts like Schiff bases [, ], PEG400 [], or TMEDA [] to facilitate the reaction.
Q3: Are there alternative synthetic routes to Ethoxycarbonyl Isothiocyanate?
A3: While the reaction of ethyl chloroformate with sodium thiocyanate remains the most common method, other approaches exist. For instance, one study reported obtaining ethoxycarbonyl isothiocyanate as a byproduct in the reaction of potassium thiocyanate with methyl or ethyl ester of chloroformic acid [].
Q4: What are the characteristic spectroscopic features of Ethoxycarbonyl Isothiocyanate?
A4: Rotational spectroscopy studies on ethoxycarbonyl isothiocyanate have identified two main conformers, TCC and GCC, distinguished by the arrangement of their backbone atoms []. These studies provided accurate values for rotational constants and 14N quadrupole coupling constants, enabling precise structural determination of these conformers.
Q5: Why is Ethoxycarbonyl Isothiocyanate considered a versatile reagent in heterocyclic chemistry?
A5: Ethoxycarbonyl isothiocyanate readily reacts with various nucleophiles, including amines, hydrazines, and amidines. This reactivity stems from the electrophilic carbon atom of the isothiocyanate group, making it a valuable building block for constructing diverse heterocyclic compounds.
Q6: Can you provide examples of heterocyclic systems synthesized using Ethoxycarbonyl Isothiocyanate?
A6: Ethoxycarbonyl isothiocyanate has been employed in synthesizing a broad range of heterocycles:
- Thiadiazoles: Reactions with hydrazine derivatives [], 2-cyanoethanoic acid hydrazide [], and 1,2,4-oxadiazoles [] have led to various substituted 1,3,4-thiadiazoles.
- Triazoles: Condensation with hydrazine derivatives under specific conditions yields substituted 1,2,4-triazoles [].
- s-Triazinthiones: Reactions with amidino compounds like amidines, isoureas, isothioureas, and guanidines afford s-triazinethiones [].
- Oxazolo-s-triazinones: Treatment of 2-amino-2-oxazolines with ethoxycarbonyl isothiocyanate yields 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazin-2-one-4-thiones [].
- Thiazolo[3,2-a]-s-triazine-4-thio-2-ones: Reactions with 4,5-substituted 2-aminothiazoles give access to thiazolo[3,2-a]-s-triazine-4-thio-2-ones [].
- Fused β-carbolines: Ethoxycarbonyl isothiocyanate enables a three-step, one-pot synthesis of triazine-fused β-carbolines, specifically (1,3,5)triazino(1',2':1,6)pyrido(3,4-b)indol-4-ones [].
Q7: How does the structure of the nucleophile influence the reaction outcome with Ethoxycarbonyl Isothiocyanate?
A7: The nucleophile's structure plays a crucial role in determining regioselectivity and the final product. For example, reactions with 2-aminocyclohexeno[b]thiophene derivatives can yield either tetrahydrobenzo[b]thiophen-2-thiourea derivatives or cyclized annulated derivatives depending on the reaction conditions []. Similarly, reactions with 4,5-substituted 2-aminothiazoles may yield different products depending on the basicity of the aminothiazole and steric hindrance from substituents [].
Q8: Are there any notable rearrangements or side reactions observed in reactions involving Ethoxycarbonyl Isothiocyanate?
A8: Yes, certain reactions can exhibit rearrangements or lead to unexpected byproducts. For instance:
- N-N Substituent Exchange: Reactions with electron-deficient aminoazoles can involve an intramolecular N-N transacylation, leading to the elimination of HSCN [].
- Thiuram Disulfide Formation: Ethoxycarbonyl isothiocyanate can react with water to form a stable adduct with ethoxycarbonyldithiocarbamic acid, which can further oxidize to the corresponding thiuram disulfide [].
- Regioselectivity in Pyrene Reactions: Reactions with 2,7-di-tert-butylpyrene can produce different regioisomers and byproducts depending on the reaction time and the nature of the isothiocyanate (aliphatic vs. aromatic) [].
Q9: Besides heterocyclic synthesis, are there other applications of Ethoxycarbonyl Isothiocyanate?
A9: Ethoxycarbonyl isothiocyanate has found use in:
- Polymer Modification: It can introduce dithioester and thioamide groups into polymers like polystyrene and acrylonitrile copolymers [].
- Synthesis of Aromatic Carbonamides and Thiocarbonamides: Tin-mediated Friedel-Crafts reactions using ethoxycarbonyl isothiocyanate allow access to unconventionally substituted aromatic thiocarbonamides [].
- Preparation of Resins: Researchers have synthesized a polystyrene-modified ethoxycarbonyl thiourea resin (PSETU) with potential applications in metal ion adsorption, particularly for Au(III) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






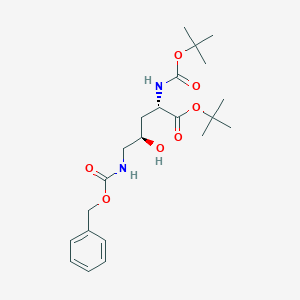
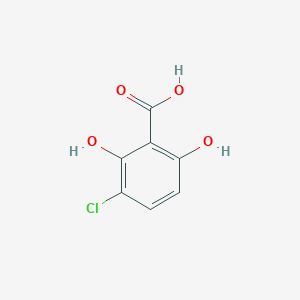

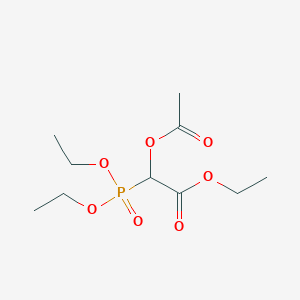


![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)
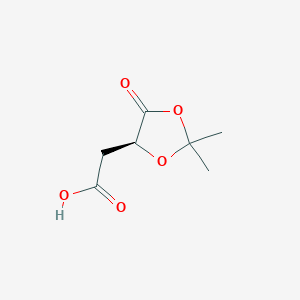

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)
